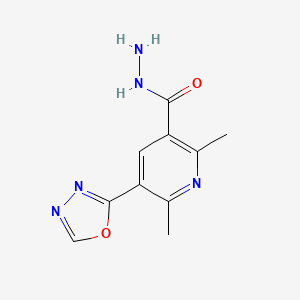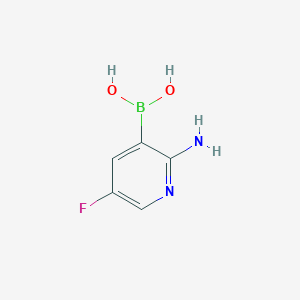
4-Ethoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carbonitrile is a fluorinated pyrimidine derivative. This compound is of interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of both fluorine and nitrile groups in its structure imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the fluorination of a pyrimidine precursor followed by the introduction of the ethoxy and nitrile groups. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, affecting their function. The nitrile group can also participate in various biochemical reactions, potentially leading to the inhibition of enzymes or the modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethoxy-5-fluoropyrimidin-4(1H)-one:
5-Fluoro-2-ethoxy-4(1H)pyrimidinone: Another fluorinated pyrimidine derivative with similar properties and applications.
Uniqueness
4-Ethoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carbonitrile is unique due to the presence of both the ethoxy and nitrile groups, which impart distinct chemical properties. This makes it a versatile compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.
Eigenschaften
Molekularformel |
C7H8FN3O3 |
|---|---|
Molekulargewicht |
201.16 g/mol |
IUPAC-Name |
4-ethoxy-5-fluoro-2,6-dioxo-1,3-diazinane-5-carbonitrile |
InChI |
InChI=1S/C7H8FN3O3/c1-2-14-5-7(8,3-9)4(12)10-6(13)11-5/h5H,2H2,1H3,(H2,10,11,12,13) |
InChI-Schlüssel |
IFHZJMXHALLKJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1C(C(=O)NC(=O)N1)(C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-(4-Bromobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13118543.png)
![2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13118544.png)
![2,4-Dichloro-9H-pyrimido[4,5-b]indole](/img/structure/B13118550.png)



